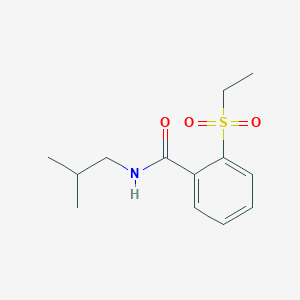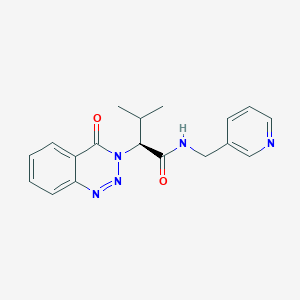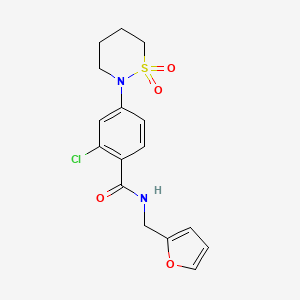![molecular formula C21H22N2O4 B14958231 N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine](/img/structure/B14958231.png)
N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is a compound that belongs to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes an acridine moiety linked to a hexanoic acid chain through an acetamido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID typically involves the reaction of acridinylacetic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in a dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted acridine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making the compound effective in cancer treatment. Additionally, the compound may interact with specific molecular targets and pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Similar in structure but with different functional groups.
4-(9-Oxo-9,10-dihydroacridin-10-yl)butanoic acid: Another acridine derivative with a butanoic acid chain.
Uniqueness
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid moieties, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[[2-(9-oxoacridin-10-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-10-16(21(26)27)22-19(24)13-23-17-11-6-4-8-14(17)20(25)15-9-5-7-12-18(15)23/h4-9,11-12,16H,2-3,10,13H2,1H3,(H,22,24)(H,26,27) |
Clave InChI |
APLYCWZJDINDJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958155.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B14958160.png)


![methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14958199.png)
![Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B14958202.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14958206.png)
![2-[(2-methoxyethyl)sulfonyl]-N-methylbenzamide](/img/structure/B14958207.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)

![7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958216.png)

![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958224.png)
